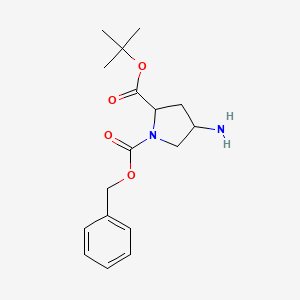
tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate is a chemical compound that features a tert-butyl group, a carbobenzyloxy (Cbz) protecting group, and an aminopyrrolidine moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and versatile compared to traditional batch methods .
化学反応の分析
Types of Reactions
tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Cbz protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce the free amine form of the compound.
科学的研究の応用
tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
作用機序
The mechanism of action of tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz protecting group can be selectively removed under reducing conditions, revealing the active amine, which can then interact with biological targets. The tert-butyl ester provides stability and can be hydrolyzed under acidic or basic conditions to release the active carboxylate form .
類似化合物との比較
Similar Compounds
tert-Butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate: This compound features a hydroxyl group instead of an amino group, leading to different reactivity and applications.
tert-Butyl (2S,4S)-4-aminopyrrolidine-2-carboxylate: Lacks the Cbz protecting group, making it more reactive but less stable.
tert-Butyl (2S,4S)-1-Cbz-4-hydroxy-2-methylpyrrolidine-2-carboxylate: Contains a hydroxyl group and a Cbz protecting group, offering different chemical properties and uses.
Uniqueness
tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate is unique due to its combination of a Cbz protecting group and a tert-butyl ester, which provide both stability and reactivity. This makes it a valuable intermediate in organic synthesis and drug development.
特性
分子式 |
C17H24N2O4 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
1-O-benzyl 2-O-tert-butyl 4-aminopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)14-9-13(18)10-19(14)16(21)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11,18H2,1-3H3 |
InChIキー |
LGVYRJRQDZDGGS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


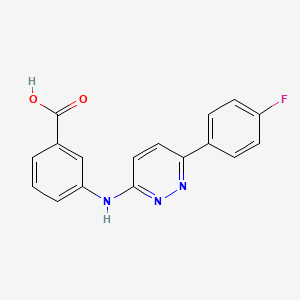
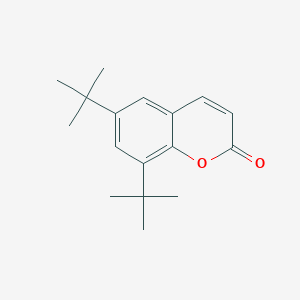
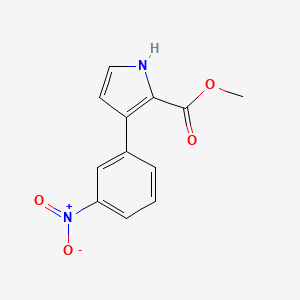
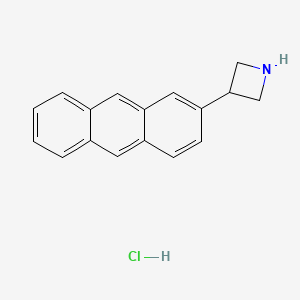
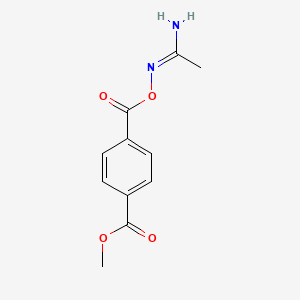
![3-[7-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13706827.png)
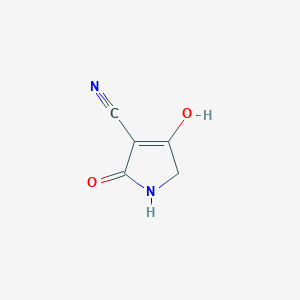
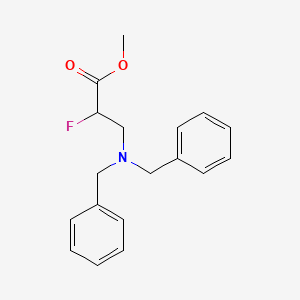

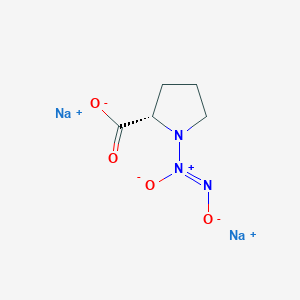
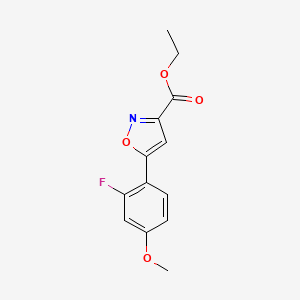
![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)
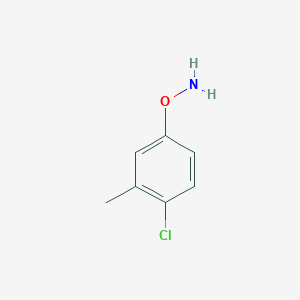
![N'-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide](/img/structure/B13706876.png)
